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Compound of Interest

Compound Name: 3-Bromo-6-methoxypyridazine

Cat. No.: B096085

An In-depth Technical Guide to 3-Bromo-6-methoxypyridazine: Properties, Reactivity, and
Applications for the Modern Researcher

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds
form the bedrock of innovation. Among these, the pyridazine scaffold has emerged as a
privileged structure, valued for its unique electronic properties and ability to engage in specific
biological interactions.[1] 3-Bromo-6-methoxypyridazine (CAS No: 17321-29-8) is a key
exemplar of this class, serving as a versatile and highly reactive building block. The strategic
placement of a methoxy group and a bromine atom on the electron-deficient pyridazine ring
creates a molecule primed for diverse chemical transformations.

This guide, prepared for researchers, medicinal chemists, and drug development professionals,
offers a comprehensive exploration of 3-Bromo-6-methoxypyridazine. We will move beyond a
simple recitation of facts to provide a deeper understanding of its physicochemical properties,
spectroscopic signature, synthesis, and critical reaction pathways. By elucidating the causality
behind its reactivity, particularly in modern cross-coupling reactions, this document aims to
empower scientists to leverage this potent intermediate in the synthesis of novel, high-value
molecules.

Core Physicochemical and Structural Properties
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A thorough understanding of a reagent's fundamental properties is the starting point for any
successful synthetic endeavor. 3-Bromo-6-methoxypyridazine is a stable, solid compound
under standard conditions, whose characteristics are summarized below.

Property Value Source

CAS Number 17321-29-8 [2][3]

Molecular Formula CsHsBrN20 [2][4]

Molecular Weight 189.01 g/mol [2][5]

Monoisotopic Mass 187.95853 Da [2][4]

Appearance Off-white to light yellow solid Inferred from supplier data
IUPAC Name 3-bromo-6-methoxypyridazine [2]

SMILES COC1=NN=C(C=C1)Br [2][4]

INChl=1S/C5H5BrN20/c1-9-5-
InChl [2][4]
3-2-4(6)7-8-5/h2-3H,1H3

SWXXQESBTCWUIK-
InChiKey [2][4]
UHFFFAOYSA-N

Spectroscopic Profile

Spectroscopic analysis is crucial for confirming the identity and purity of 3-Bromo-6-
methoxypyridazine. While a dedicated, comprehensive spectral analysis for this specific
molecule is not widely published, we can infer its characteristic features from analyses of
closely related analogs like 3-chloro-6-methoxypyridazine.[6]

e 1H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the
aromatic region corresponding to the two protons on the pyridazine ring. A sharp singlet in
the upfield region (approximately 4.0 ppm) would correspond to the three protons of the
methoxy group.

e 13C NMR: The carbon NMR would display five distinct signals: four for the aromatic carbons
of the pyridazine ring and one for the methoxy carbon. The carbon atom bonded to the
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bromine (C3) would be significantly influenced by the halogen's electronegativity and
anisotropic effects.

o FT-IR: The infrared spectrum will be characterized by C-H stretching vibrations of the
aromatic ring and the methyl group, C=N and C=C stretching vibrations within the pyridazine
ring, and a prominent C-O stretching band for the methoxy ether linkage.[6]

e Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern
for the molecular ion [M]+ and [M+2]+ peaks, with nearly equal intensity, which is the
definitive signature of a molecule containing one bromine atom.

Synthesis of 3-Bromo-6-methoxypyridazine

The synthesis of 3-Bromo-6-methoxypyridazine typically proceeds from a corresponding
pyridazinone precursor. The conversion of the ketone in the pyridazinone to a bromide is a
standard transformation in heterocyclic chemistry, often employing a potent brominating agent
like phosphorus oxybromide (POBr3). This approach provides a reliable and scalable route to
the desired product.

Bromination

G-Methoxy-3(2H)—pyridazinona

G—Bromo—6—methoxypyridazina

Click to download full resolution via product page

Caption: Synthetic workflow for 3-Bromo-6-methoxypyridazine.

Experimental Protocol: Synthesis via Bromination

Causality: This protocol leverages the strong electrophilic nature of phosphorus oxybromide to
replace the hydroxyl group of the pyridazinone tautomer with a bromide. The reaction is driven
by the formation of stable phosphorus-oxygen bonds.
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e Reaction Setup: In a fume hood, charge a dry, three-necked round-bottom flask equipped
with a magnetic stirrer, reflux condenser, and nitrogen inlet with 6-methoxy-3(2H)-
pyridazinone (1.0 equiv).

o Reagent Addition: Carefully add phosphorus oxybromide (POBrs) (2.0-3.0 equiv) to the flask.
The reaction is typically performed neat or with a high-boiling inert solvent.

e Reaction Conditions: Heat the reaction mixture to 70-90°C with vigorous stirring under a
nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC)
or LC-MS until the starting material is consumed (typically 4-16 hours).

o Work-up: Cool the reaction mixture to room temperature and then slowly pour it onto crushed
ice with stirring. This step quenches the excess POBrs.

o Neutralization: Carefully neutralize the acidic aqueous solution by the slow addition of a
saturated sodium bicarbonate (NaHCOs) solution until the pH is approximately 7-8.

o Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane
(DCM) or ethyl acetate (3x).

 Purification: Combine the organic layers, dry over anhydrous sodium sulfate (NazS0Oa), filter,
and concentrate under reduced pressure. The crude product can be purified by column
chromatography on silica gel to yield pure 3-Bromo-6-methoxypyridazine.

Chemical Reactivity and Key Transformations

The synthetic utility of 3-Bromo-6-methoxypyridazine stems from the reactivity of the C-Br
bond. The electron-deficient nature of the pyridazine ring makes the C3 position susceptible to
nucleophilic attack and facilitates the oxidative addition step in palladium-catalyzed cross-
coupling reactions.[7] This dual reactivity makes it an ideal substrate for building molecular
complexity.

A. Nucleophilic Aromatic Substitution (SNATr)

The pyridazine ring is sufficiently electron-poor to undergo nucleophilic aromatic substitution,
especially with strong nucleophiles. The reaction proceeds via a two-step addition-elimination
mechanism involving a negatively charged Meisenheimer complex intermediate.[8][9]
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e Mechanism: A nucleophile attacks the carbon atom bearing the bromine, forming a
resonance-stabilized anionic intermediate (Meisenheimer complex). In the subsequent step,
the bromide ion is eliminated, restoring the aromaticity of the ring and yielding the substituted
product.[8]

o Application: This reaction is useful for introducing amines, alkoxides, and thiolates at the C3
position, providing a direct route to functionalized pyridazines.[10]

B. Palladium-Catalyzed Cross-Coupling Reactions

The true power of 3-Bromo-6-methoxypyridazine is realized in its application in palladium-
catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic
synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high

efficiency and functional group tolerance.[11]

The Suzuki-Miyaura coupling is a premier method for forming C-C bonds by coupling an

organohalide with an organoboron compound.
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling[7]

Causality: This protocol relies on a Pd(0) catalyst that undergoes oxidative addition into the C-
Br bond. A base is critical for activating the boronic acid for the transmetalation step, where the
organic group is transferred to the palladium center. The final reductive elimination step forms

the new C-C bond and regenerates the active Pd(0) catalyst.

o Reaction Setup: To an oven-dried reaction vessel (e.g., Schlenk flask or microwave vial)
equipped with a magnetic stir bar, add 3-Bromo-6-methoxypyridazine (1.0 equiv), the
desired aryl- or heteroarylboronic acid (1.1-1.5 equiv), and a base such as sodium
carbonate (Na2COs) or cesium carbonate (Cs2COs) (2.0-3.0 equiv).

o Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPhs)4, 2-5 mol%) to the vessel.

e Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic
solvent (e.g., toluene, dioxane) and water. Degas the mixture thoroughly by bubbling argon
or nitrogen through it for 15-20 minutes.

e Reaction Conditions: Heat the reaction mixture to 80-110°C under an inert atmosphere until
TLC or LC-MS analysis indicates complete consumption of the starting bromide.

e Work-up and Purification: Cool the reaction to room temperature, dilute with water, and
extract with an organic solvent. The combined organic layers are dried, filtered, and
concentrated. The crude product is purified by column chromatography or recrystallization.

This reaction is a powerful tool for forming C-N bonds, coupling aryl halides with primary or
secondary amines.[12][13] It has become indispensable in medicinal chemistry for synthesizing
the countless amine-containing compounds that constitute the majority of pharmaceuticals.[12]
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Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
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Experimental Protocol: General Procedure for Buchwald-Hartwig Amination[12][14]

Causality: The choice of ligand is critical in this reaction as it must stabilize the palladium
catalyst and facilitate both the oxidative addition and the final reductive elimination step. A
strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-
amido complex that precedes C-N bond formation.

 Inert Atmosphere Setup: In a glovebox or using Schlenk techniques, add the palladium
precursor (e.g., Pdz(dba)s, 1-2 mol%), the phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%),
and a strong base (e.g., NaOt-Bu, K3zPOa, 1.4-2.0 equiv) to a dry reaction vessel.

o Reagent Addition: Add 3-Bromo-6-methoxypyridazine (1.0 equiv) to the vessel.

o Solvent and Amine: Add an anhydrous, degassed solvent (e.g., toluene, dioxane), followed
by the amine (1.1-1.2 equiv) via syringe.

o Reaction Conditions: Seal the vessel and heat the mixture to 80-110°C with stirring. Monitor
the reaction's progress by TLC or LC-MS.

o Work-up and Purification: After cooling, the reaction is typically quenched with water or
saturated aqueous ammonium chloride (NH4Cl). The product is extracted into an organic
solvent, dried, and concentrated. Purification is achieved via column chromatography.

Applications in Medicinal Chemistry

The 6-methoxypyridazine core is a valuable motif in drug design. The pyridazine ring acts as a
bioisostere of phenyl or pyridine rings but offers improved physicochemical properties, such as
reduced lipophilicity and enhanced hydrogen bonding capabilities, which can lead to better
drug developability profiles.[1] 3-Bromo-6-methoxypyridazine is a direct gateway to this
scaffold.

Its utility is particularly prominent in the synthesis of:

« Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that binds within the ATP
pocket of the enzyme. The pyridazine scaffold can be elaborated via cross-coupling from the
bromo-intermediate to generate potent and selective inhibitors for oncology and
inflammatory diseases.[15]
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o CNS-Penetrant Agents: The polarity and hydrogen bond accepting capacity of the pyridazine
nitrogens can be tuned to develop agents that cross the blood-brain barrier.

» Agrochemicals: The pyridazine heterocycle is also found in novel pesticides and herbicides,
where 3-Bromo-6-methoxypyridazine can serve as a starting point for creating new active
compounds.[15][16]

Safety and Handling

As with any laboratory chemical, proper handling of 3-Bromo-6-methoxypyridazine is
essential for safety.

e GHS Hazard Classification:

o

H302: Harmful if swallowed[2][17]

[¢]

H315: Causes skin irritation[2][17]

[¢]

H319: Causes serious eye irritation[2][17]

o

H335: May cause respiratory irritation[2][17]

e Precautions for Safe Handling:

[¢]

Work in a well-ventilated area or a chemical fume hood.[18]

o

Wear appropriate Personal Protective Equipment (PPE), including safety goggles,
chemical-resistant gloves, and a lab coat.[19]

[¢]

Avoid breathing dust, fume, gas, mist, vapors, or spray.[17][19]

o

Wash hands thoroughly after handling.[19]
o Storage:

o Store in a tightly closed container in a dry, cool, and well-ventilated place.[17][20]
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o For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-
8°C is recommended.[3]

Conclusion

3-Bromo-6-methoxypyridazine is far more than a simple chemical; it is an enabling tool for
innovation. Its well-defined physicochemical properties, predictable reactivity, and central role
in powerful synthetic transformations like the Suzuki-Miyaura coupling and Buchwald-Hartwig
amination make it an invaluable intermediate. For researchers in drug discovery, medicinal
chemistry, and materials science, a deep understanding of this reagent's capabilities opens the
door to the efficient and strategic synthesis of novel molecules with precisely tailored functions.
By mastering the application of this versatile building block, scientists are well-equipped to
construct the next generation of therapeutics and advanced materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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